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Compound of Interest

Compound Name: Bombinin H2

Cat. No.: B12374031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification,

characterization, and biological evaluation of the antimicrobial peptide Bombinin H2. The

protocols outlined below are intended for research purposes and should be conducted by

trained personnel in a laboratory setting.

Introduction to Bombinin H2
Bombinin H2 is a cationic antimicrobial peptide with the amino acid sequence

IIGPVLGLVGSALGGLLKKI-NH2.[1] Originally isolated from the skin secretions of the

European fire-bellied toad (Bombina variegata), it belongs to the bombinin H family of peptides,

which are characterized by their hydrophobic and hemolytic properties.[2][3] Bombinin H2
exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5]

Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[6]
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Property Value

Amino Acid Sequence IIGPVLGLVGSALGGLLKKI

Molecular Formula C98H177N23O21

Molecular Weight 2054.65 g/mol

Net Charge at pH 7 +2

Hydrophobicity (GRAVY) 1.355

Biological Activity of Bombinin H2
The following tables summarize the reported biological activities of chemically synthesized

Bombinin H2.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H2 against various bacterial

strains.

Bacterial Strain Type MIC (µM) Reference

Staphylococcus

aureus ATCC 29213
Gram-positive 12.5 [5]

Staphylococcus

aureus Cowan I
Gram-positive 12.5 [5]

Staphylococcus

epidermidis 1457
Gram-positive >100 [1]

Staphylococcus

epidermidis 5179-R1
Gram-positive >100 [1]

Escherichia coli ATCC

25922
Gram-negative 50 [5]

Pseudomonas

aeruginosa ATCC

27853

Gram-negative 100 [5]
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Table 2: Hemolytic and Cytotoxic Activity of Bombinin H2.

Assay Cell Line Activity Metric Value (µM) Reference

Hemolytic

Activity

Human Red

Blood Cells
HC50 ~150 [3]

Cytotoxicity
A549 (Human

Lung Carcinoma)
IC50 12.5 - 50 [1]

Cytotoxicity
Calu-3 (Human

Lung Carcinoma)
IC50 50 - 100 [1]

Cytotoxicity

Beas-2B (Normal

Human Bronchial

Epithelial)

IC50 12.5 - 100 [1]

Experimental Protocols
Synthesis of Bombinin H2 via Fmoc Solid-Phase Peptide
Synthesis (SPPS)
This protocol describes the manual synthesis of Bombinin H2 on a Rink Amide resin to yield a

C-terminally amidated peptide.

Workflow for Bombinin H2 Synthesis:
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Figure 1. Workflow for the solid-phase synthesis of Bombinin H2.
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Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Val-OH,

Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylethylamine (DIPEA)

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water

Diethyl ether (cold)

Acetonitrile (ACN)

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection:

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

Agitate for 20 minutes.

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
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Amino Acid Coupling:

In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and

DIPEA (6 eq.) in DMF.

Add the activated amino acid solution to the resin.

Agitate for 2-4 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling.

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Bombinin H2 sequence,

starting from the C-terminus (Isoleucine) to the N-terminus (Isoleucine).

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation:

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide and discard the supernatant.

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification:
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Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

on a C18 column.

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

A shallow gradient (e.g., 20-60% acetonitrile over 40 minutes) is recommended for good

separation of hydrophobic peptides.[7][8]

Collect fractions and analyze by mass spectrometry to identify those containing the pure

peptide.

Lyophilize the pure fractions to obtain the final product.

Characterization:

Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Sample Preparation for MALDI-TOF:

Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50%

acetonitrile/0.1% TFA.[9][10]

Mix the purified peptide solution (in 50% acetonitrile/water) with the matrix solution at a

1:1 ratio.

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[11]

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)
This protocol is based on the broth microdilution method.

Workflow for MIC Assay:
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Prepare Bacterial Inoculum
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Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

Mueller-Hinton Broth (MHB)

Bacterial strains (e.g., S. aureus, E. coli)

Sterile 96-well polypropylene microtiter plates

Spectrophotometer

Protocol:

Prepare Bacterial Inoculum:

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately

5 x 10^5 colony-forming units (CFU)/mL.
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Prepare Peptide Dilutions:

Prepare a stock solution of Bombinin H2 in sterile water or 0.01% acetic acid.

Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to

achieve a range of final concentrations.

Inoculation:

Add the bacterial inoculum to each well containing the peptide dilutions.

Include a positive control (bacteria without peptide) and a negative control (MHB without

bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits

visible growth of the bacteria.

Hemolytic Assay
This protocol assesses the lytic activity of Bombinin H2 against red blood cells.

Materials:

Fresh human red blood cells (RBCs)

Phosphate-buffered saline (PBS), pH 7.4

Triton X-100 (1% v/v in PBS)

Sterile 96-well plates

Protocol:

Prepare RBC Suspension:

Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).
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Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

Prepare Peptide Dilutions: Prepare serial dilutions of Bombinin H2 in PBS in a 96-well plate.

Incubation:

Add the RBC suspension to each well containing the peptide dilutions.

Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100

for 100% hemolysis).

Incubate the plate at 37°C for 1 hour.

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

Measure Hemolysis:

Carefully transfer the supernatant to a new 96-well plate.

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release

of hemoglobin.

Calculate Percent Hemolysis:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control -

Abs_negative_control)] x 100

The HC50 is the peptide concentration that causes 50% hemolysis.[12][13][14][15]

Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of Bombinin H2 on the viability of mammalian cells.

Materials:

Mammalian cell lines (e.g., A549, Beas-2B)

Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or solubilization buffer

Sterile 96-well plates

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Peptide Treatment:

Prepare serial dilutions of Bombinin H2 in cell culture medium.

Remove the old medium from the cells and add the peptide dilutions.

Include a vehicle control (medium without peptide).

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition:

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Solubilization:

Remove the medium containing MTT.

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

Measure Absorbance: Measure the absorbance at 570 nm using a plate reader.

Calculate Cell Viability:

% Cell Viability = (Abs_sample / Abs_control) x 100
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The IC50 is the peptide concentration that reduces cell viability by 50%.[16][17][18]

Mechanism of Action: Membrane Disruption
Bombinin H2, like many other antimicrobial peptides, is thought to exert its antimicrobial effect

by disrupting the integrity of the bacterial cell membrane. Several models have been proposed

to describe this process, including the barrel-stave, toroidal pore, and carpet models.[6][19][20]

[21] The cationic nature of Bombinin H2 facilitates its initial electrostatic interaction with the

negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in

Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial

binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to

membrane permeabilization and ultimately cell death.[22][23][24]

Proposed Mechanism of Bombinin H2 Action:

Electrostatic Interaction
(Cationic peptide binds to anionic bacterial membrane)

Hydrophobic Insertion
(Peptide inserts into the lipid bilayer)

Membrane Permeabilization
(Formation of pores, e.g., toroidal pore or carpet-like disruption)

Cell Lysis
(Leakage of cellular contents and cell death)

Click to download full resolution via product page

Figure 3. A simplified model of the membrane-disrupting mechanism of Bombinin H2.

Conclusion
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This document provides a detailed guide for the synthesis and evaluation of the antimicrobial

peptide Bombinin H2. The provided protocols for solid-phase peptide synthesis, purification,

characterization, and biological assays will enable researchers to produce and assess this

peptide for a variety of research applications. The compiled data on its biological activity serves

as a valuable reference for further studies in the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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